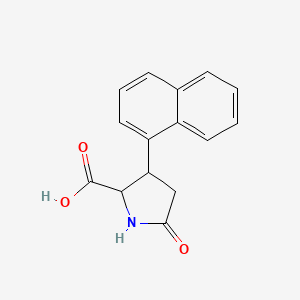

3-(1-Naphthyl)-5-oxoproline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-13-8-12(14(16-13)15(18)19)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQCBRQMOCDQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Naphthyl 5 Oxoproline and Analogues

Stereoselective and Asymmetric Synthesis Approaches

The precise control of stereochemistry at the C-3 position of the 5-oxoproline ring is paramount for the synthesis of biologically active molecules. Various methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity, including the use of chiral auxiliaries, chiral catalysts, phase transfer catalysis, asymmetric 1,3-dipolar cycloadditions, and intramolecular cyclization strategies.

Chiral Auxiliaries and Catalysts in Pyrrolidinone Formation

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. Evans' oxazolidinone auxiliaries, for instance, have been successfully employed in the asymmetric alkylation of enolates to generate stereocenters with high fidelity. rsc.org This approach is particularly relevant for the introduction of the naphthyl group at the C-3 position of a suitable proline precursor. Similarly, pseudoephenamine has emerged as a versatile chiral auxiliary, demonstrating remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov

In addition to chiral auxiliaries, the use of chiral catalysts has become a cornerstone of modern asymmetric synthesis. Chiral rhodium complexes, for example, have been utilized in the asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids to produce chiral pyrrolidines with good enantioselectivities. organic-chemistry.orgacs.org Chiral phosphoramidite (B1245037) ligands in palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane with imines also provide an effective route to enantiomerically enriched pyrrolidines. nih.gov Furthermore, chiral zinc(II) acetate (B1210297) complexes with bisamidine ligands have been shown to catalyze the 1,3-dipolar cycloaddition of α-imino esters with acrylates, yielding polysubstituted prolines with excellent stereoselectivities. thieme-connect.de Chiral oxazaborolidines are another class of catalysts widely used in various Lewis acid-catalyzed reactions to achieve high enantioselectivity in the synthesis of chiral molecules. labinsights.nl

Table 1: Examples of Chiral Auxiliaries and Catalysts in Pyrrolidinone Synthesis

| Method | Chiral Director | Substrate Type | Key Transformation | Stereoselectivity |

| Asymmetric Alkylation | Oxazolidinone Auxiliary | N-Acyl Imide | Enolate Alkylation | High Diastereoselectivity |

| Asymmetric Alkylation | Pseudoephenamine Auxiliary | Amide | Enolate Alkylation | High Diastereoselectivity |

| Arylative Cyclization | Chiral Rhodium-Diene Complex | Alkyne-enoate | C-C Bond Formation | Good Enantioselectivity |

| [3+2] Cycloaddition | Chiral Phosphoramidite-Pd Complex | Imine | Pyrrolidine (B122466) Formation | Excellent Enantioselectivity |

| 1,3-Dipolar Cycloaddition | Chiral Bisamidine-Zn(II) Complex | α-Imino Ester | Pyrrolidine Formation | Excellent Stereoselectivity |

Phase Transfer Catalysis for Enantioselective Alkylation at C-3

Phase transfer catalysis (PTC) offers a green and efficient alternative for asymmetric synthesis, facilitating reactions between reactants in immiscible phases. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are prominent phase-transfer catalysts used in the asymmetric alkylation of various substrates. byu.edu This methodology can be applied to the enantioselective alkylation of pyroglutamate (B8496135) derivatives at the C-3 position. The catalyst forms a chiral ion pair with the enolate of the pyroglutamate ester, which is then transported to the organic phase to react with an alkylating agent, such as a naphthylmethyl halide. This approach allows for the stereocontrolled formation of the C-3 substituted product. The efficiency of this method has been demonstrated in the alkylation of 2-acylimidazoles and α-cyanocarboxylates, achieving high yields and excellent enantioselectivities. nih.govorganic-chemistry.org

Table 2: Asymmetric Alkylation via Phase Transfer Catalysis

| Substrate | Electrophile | Chiral Catalyst | Enantiomeric Excess (ee) |

| 2-Acylimidazole | Allyl/Benzyl Halides | Cinchonidinium Salt | 79 to >99% |

| α-Cyanoacetate | Alkyl Halide | Chiral Quaternary Ammonium Salt | High |

| Aryl Acetate | Alkyl Halide | Cinchonidine Derivative | High after recrystallization |

Asymmetric 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including the pyrrolidine core of 5-oxoproline. diva-portal.org In the context of synthesizing 3-substituted-5-oxoprolines, this reaction typically involves an azomethine ylide, generated in situ, and a dipolarophile. The stereochemical outcome of the cycloaddition can be controlled through the use of chiral catalysts or by employing chiral auxiliaries on either the dipole or the dipolarophile.

For instance, the reaction of chiral oxazinone derivatives with electron-deficient olefins in the presence of paraformaldehyde generates chiral azomethine ylids, which undergo diastereoselective 1,3-dipolar cycloaddition to afford functionalized prolines. sciforum.net The hydrolysis of the resulting cycloadducts can then yield the desired enantiomerically enriched 3-substituted proline derivatives. Catalytic asymmetric versions of this reaction often employ metal complexes with chiral ligands to control the enantioselectivity. thieme-connect.denih.gov

Intramolecular Cyclization Strategies of Chiral Precursors

Intramolecular cyclization of suitably functionalized chiral precursors is a robust strategy for the synthesis of the pyrrolidinone ring system with a pre-determined stereocenter at the C-3 position. This approach often involves the formation of a γ-amino acid derivative, where the stereochemistry at the α-carbon (which will become the C-3 of the pyrrolidinone) is established in an earlier step.

A notable example is the rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates. This cascade reaction forms two new carbon-carbon bonds and a stereocenter in a single step, providing access to chiral pyrrolidines with high enantioselectivity. organic-chemistry.orgacs.org Another powerful method is the enantioselective C-H insertion of rhodium aryl/aryl carbenes, which can be applied to the synthesis of a range of carbocyclic molecules that can serve as precursors to complex pyrrolidine systems. acs.org

Total Synthesis Pathways of Naphthyl-Proline Derivatives

The total synthesis of naphthyl-proline derivatives and their analogues often relies on the strategic construction of the core pyrrolidine ring system, with the naphthyl substituent being introduced at a key stage.

Construction of the Pyrrolidine Ring System

The construction of the pyrrolidine ring is a pivotal step in the total synthesis of 3-(1-Naphthyl)-5-oxoproline and its analogues. A variety of synthetic strategies can be employed to form this five-membered heterocyclic core.

One common approach is the cyclization of γ-amino acids or their derivatives. For instance, the intramolecular cyclization of a chiral γ-amino ester, where the naphthyl group is already in place at the α-position, can directly lead to the desired this compound. The stereochemistry at the C-3 position is controlled during the synthesis of the acyclic precursor.

Another powerful method is the use of cycloaddition reactions. As mentioned previously, the [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile can efficiently construct the pyrrolidine ring with control over multiple stereocenters. nih.gov For the synthesis of a 3-(1-naphthyl) derivative, a dipolarophile containing the naphthyl group could be employed.

Furthermore, intramolecular C-H amination reactions catalyzed by transition metals provide a direct route to the pyrrolidinone ring from acyclic precursors. This strategy involves the insertion of a nitrene, generated from an azide (B81097) or other precursor, into a C-H bond to form the five-membered ring. The stereoselectivity of this reaction can often be controlled by the use of chiral ligands.

Introduction of the Naphthyl Moiety: Suzuki Coupling and Related Reactions

The introduction of an aryl moiety, such as a naphthyl group, at the C3 position of the 5-oxoproline (also known as pyroglutamate) ring is effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. wikipedia.orgnih.gov This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate, making it a powerful tool for synthesizing 3-aryl-5-oxoproline derivatives. wikipedia.orgyoutube.com

The general strategy involves the coupling of a 3-halo-5-oxoproline derivative (e.g., 3-bromo-5-oxoproline) with a naphthylboronic acid or its corresponding boronate ester. youtube.com The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. libretexts.orgnih.gov The catalytic cycle for the Suzuki coupling proceeds through three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of the catalyst system, enabling the coupling of even challenging substrates like aryl chlorides. nih.govthieme-connect.com The base is crucial for activating the boronic acid, facilitating the transmetalation step. organic-chemistry.org A wide range of bases, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can be utilized, and their selection can influence reaction efficiency. nih.govorganic-chemistry.org The reaction tolerates a broad range of functional groups and is largely unaffected by the presence of water, adding to its synthetic utility. thieme-connect.com

| Catalyst/Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Cs₂CO₃ | Toluene | Arylboronic acids and cinnamoyl chloride nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | Aryl chlorides and arylboronic acids researchgate.net |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | Aryl triflates and arylboronic acids organic-chemistry.org |

| XPhosPdG2 | XPhos (integral) | K₂CO₃ | Dioxane/Water | Heteroaryl bromides and arylboronic acids rsc.org |

Derivatization Strategies for Functional Group Transformations

Once the this compound core is synthesized, various derivatization strategies can be employed to transform its inherent functional groups, namely the lactam N-H, the carboxylic acid, and the lactam carbonyl. These transformations allow for the creation of a diverse library of analogues for further study. researchgate.net Pyroglutamic acid and its derivatives serve as versatile chiral synthons for a wide range of bioactive molecules. researchgate.netclockss.org

The lactam nitrogen can be subjected to N-alkylation or N-arylation reactions. For instance, treatment with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium bicarbonate can introduce an N-methyl group. mdpi.com The carboxylic acid functionality offers a handle for numerous modifications. It can be converted to esters via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkylating agents after deprotonation. clockss.org Amide derivatives can be prepared by activating the carboxylic acid (e.g., forming an acid chloride or using coupling reagents like DCC/EDC) followed by reaction with a primary or secondary amine. Furthermore, the carboxylic acid can be reduced to a primary alcohol to furnish the corresponding pyroglutaminol derivative. researchgate.net

Transformations involving the lactam carbonyl are also possible. Selective reduction of the lactam amide to an amine using strong reducing agents like lithium aluminum hydride would open the ring to form a substituted 4-aminobutanoic acid derivative. Conversely, more targeted reagents can reduce the carbonyl to a methylene (B1212753) group, yielding a substituted proline derivative. researchgate.net These functional group transformations are crucial for modulating the physicochemical properties and biological activity of the parent compound.

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Lactam N-H | N-Alkylation | MeI, NaHCO₃, DMF | N-Methyl pyroglutamate | mdpi.com |

| Carboxylic Acid | Esterification | SOCl₂, Ethanol | Ethyl pyroglutamate | clockss.org |

| Carboxylic Acid | Amide Coupling | EDC, HOBt, Amine | Pyroglutamic acid amide | researchgate.net |

| Lactam Carbonyl & Carboxylic Acid | Reduction | LiAlH₄ | Prolinol | researchgate.net |

| Lactam Amide | Thionation then Reduction | Lawesson's Reagent, then Bu₃SnH | Proline derivative | researchgate.net |

Biocatalytic and Enzymatic Synthetic Routes to 5-Oxoproline Derivatives

Transaminase-Catalyzed Approaches

Biocatalytic methods, particularly those employing transaminases (TAs), offer an environmentally benign and highly stereoselective route to chiral amines and amino acids, including 5-oxoproline derivatives. mdpi.comfrontiersin.org Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor. frontiersin.orgtaylorandfrancis.com This process occurs via a ping-pong bi-bi mechanism. frontiersin.org

In the context of synthesizing 5-oxoproline derivatives, a transaminase can be used for the asymmetric amination of a prochiral precursor, such as a suitable α-ketoglutarate analogue. The enzyme stereoselectively transfers an amino group from a donor like L-alanine or isopropylamine (B41738) to the ketone substrate. taylorandfrancis.com The resulting amino acid can then undergo spontaneous or catalyzed intramolecular cyclization to form the desired chiral 5-oxoproline product. acs.org The use of either (R)- or (S)-selective transaminases allows for precise control over the stereochemistry of the final product, enabling access to either enantiomer with high optical purity. taylorandfrancis.com

One of the challenges in transaminase-catalyzed reactions is shifting the reaction equilibrium towards product formation. This can be achieved by using a large excess of the amino donor or by removing one of the co-products. taylorandfrancis.com For instance, if L-alanine is the amino donor, the pyruvate (B1213749) co-product can be removed by a coupled enzyme system, such as lactate (B86563) dehydrogenase (LDH), which reduces it to lactate, thereby driving the reaction forward. mdpi.com

| Enzyme Type | EC Number | Reaction Catalyzed | Amino Donor Example | Key Feature |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | EC 2.6.1.x | Asymmetric amination of prochiral ketones | L-Alanine | High enantioselectivity for producing chiral amines taylorandfrancis.com |

| α-Transaminase | EC 2.6.1.x | Coupled synthesis of amino acids | L-Glutamine | Used in preparative scale synthesis acs.org |

| D-amino acid transaminase | EC 2.6.1.21 | Synthesis of D-amino acids | D-Alanine | Provides access to D-enantiomers frontiersin.org |

| Branched-chain amino acid transaminase | EC 2.6.1.42 | Synthesis of branched-chain amino acids | L-Leucine | Specificity for non-linear substrates frontiersin.org |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies combine the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This hybrid approach is particularly powerful for the efficient construction of complex, chiral molecules like 5-oxoproline derivatives. researchgate.net A typical chemoenzymatic route involves a chemical synthesis to create a key intermediate, which is then transformed in a crucial enzymatic step to introduce chirality or perform a specific functional group modification. nih.govresearchgate.net

For the synthesis of this compound, a chemoenzymatic strategy could involve the chemical synthesis of a prochiral keto-ester precursor. This precursor can be synthesized using robust chemical methods, such as those described in the previous sections. Subsequently, this keto-ester can be subjected to a dynamic kinetic resolution catalyzed by a transaminase. researchgate.net In this process, the enzyme selectively aminates one enantiomer of the rapidly racemizing keto-ester, leading to a single stereoisomer of the corresponding amino-ester with high yield and enantiomeric excess. The resulting chiral amino-ester can then be cyclized to the desired 5-oxoproline derivative.

This approach leverages the strengths of both methodologies: the flexibility of chemical synthesis to build the core carbon skeleton and the unparalleled stereoselectivity of enzymes to set the desired chirality. nih.gov Such strategies not only shorten synthetic routes but also align with the principles of green chemistry by reducing waste and avoiding the need for chiral auxiliaries or resolutions via diastereomeric crystallization. nih.gov

| Step | Methodology | Description | Advantage |

|---|---|---|---|

| 1 | Chemical Synthesis | Construction of a prochiral γ- or δ-keto ester precursor. | Flexibility in substrate design and scaffold construction. researchgate.net |

| 2 | Biocatalysis (Enzymatic) | Transaminase-catalyzed dynamic kinetic resolution of the keto ester to form a chiral amine. | High stereoselectivity (access to enantiopure compounds). researchgate.net |

| 3 | Chemical Synthesis | Intramolecular cyclization of the chiral amino ester to form the final lactam product. | Efficient formation of the heterocyclic ring. researchgate.net |

Investigation of Reaction Mechanisms Involving 3 1 Naphthyl 5 Oxoproline

Mechanistic Pathways of Formation and Transformation

While specific literature detailing the synthetic formation and transformation of 3-(1-Naphthyl)-5-oxoproline is not extensively available, its structure suggests plausible mechanistic pathways based on established organic chemistry principles. The formation would likely involve the creation of the pyrrolidinone ring system substituted with a naphthyl group at the 3-position.

One potential synthetic route could be a Michael addition of a naphthalene (B1677914) nucleophile to an appropriate α,β-unsaturated glutamate (B1630785) derivative, followed by intramolecular cyclization. The transformation of this compound could involve reactions typical of lactams and carboxylic acids, such as ring-opening via hydrolysis or reactions at the carbonyl groups. The naphthyl substituent would likely influence the reactivity of the molecule through steric and electronic effects.

Role in Metabolic Cycles: Insights from 5-Oxoproline Metabolism

Although this compound is not a natural metabolite, understanding the metabolic pathways of its parent compound, 5-oxoproline (pyroglutamic acid), provides critical insights into how such a structure might interact with or disrupt biochemical cycles. 5-Oxoproline is a key intermediate in the γ-glutamyl cycle, which is essential for glutathione (B108866) synthesis and amino acid transport. taylorandfrancis.com

The γ-glutamyl cycle involves a series of enzymatic reactions. nih.gov Glutathione is synthesized from glutamate, cysteine, and glycine (B1666218). nih.gov The breakdown and resynthesis of glutathione can lead to the formation of 5-oxoproline. Specifically, γ-glutamylcyclotransferase converts γ-glutamylcysteine into 5-oxoproline and cysteine. nih.gov Normally, 5-oxoproline is then converted to glutamate by the enzyme 5-oxoprolinase. taylorandfrancis.com

Disruptions in this cycle can lead to an accumulation of 5-oxoproline, a condition known as 5-oxoprolinemia or pyroglutamic acidosis. toxicologia.org.arstonybrookmedicine.edu This can occur due to genetic deficiencies in the enzymes of the γ-glutamyl cycle, such as glutathione synthetase deficiency, or as an acquired condition. taylorandfrancis.comnih.gov For instance, chronic use of drugs like acetaminophen (B1664979) can deplete glutathione stores, leading to an overproduction of γ-glutamylcysteine and consequently, an accumulation of 5-oxoproline. toxicologia.org.arstonybrookmedicine.edu Factors such as malnutrition, sepsis, and renal or hepatic dysfunction can also predispose individuals to this condition. nih.gov

The presence of a bulky naphthyl group at the 3-position of the 5-oxoproline ring would likely alter its interaction with the enzymes of the γ-glutamyl cycle. It could potentially act as an inhibitor of 5-oxoprolinase, leading to an accumulation of the parent compound if it were endogenously formed, or it might not be a substrate for the enzymes at all.

Table 1: Key Enzymes and Intermediates in the γ-Glutamyl Cycle

| Enzyme | Substrate(s) | Product(s) | Role in 5-Oxoproline Metabolism |

| γ-Glutamylcysteine Synthetase | Glutamate, Cysteine | γ-Glutamylcysteine | Catalyzes the first step in glutathione synthesis. |

| Glutathione Synthetase | γ-Glutamylcysteine, Glycine | Glutathione | Catalyzes the final step of glutathione synthesis. taylorandfrancis.com |

| γ-Glutamyl Transpeptidase | Glutathione, Amino Acid | γ-Glutamyl-amino acid, Cysteinylglycine | Transfers the γ-glutamyl moiety to an acceptor amino acid. nih.gov |

| γ-Glutamyl Cyclotransferase | γ-Glutamyl-amino acid (or γ-Glutamylcysteine) | 5-Oxoproline, Amino Acid (or Cysteine) | Catalyzes the intramolecular cyclization to form 5-oxoproline. nih.govnih.gov |

| 5-Oxoprolinase | 5-Oxoproline, ATP, H₂O | Glutamate, ADP, Pi | Hydrolyzes 5-oxoproline to glutamate, completing the cycle. taylorandfrancis.com |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound contains functionalities that could participate in intramolecular cyclization and rearrangement reactions, particularly under acidic conditions. While specific studies on this compound are limited, analogous reactions reported in the literature provide a basis for predicting its chemical behavior.

For example, compounds with similar structures, such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines, are known to undergo intramolecular cyclization in strong acids like triflic acid. researchgate.net In these reactions, the initial step is often the protonation of one or more functional groups, creating a reactive intermediate. This is followed by an intramolecular electrophilic attack on an aromatic ring to form a new cyclic system. researchgate.net

In the case of this compound, protonation of the lactam carbonyl oxygen would generate a reactive species. This could be followed by an intramolecular Friedel-Crafts-type reaction where the activated pyrrolidinone ring acts as an electrophile and attacks the electron-rich naphthyl ring. The position of the attack on the naphthyl ring would be governed by the directing effects of the existing substituent and steric hindrance. Such a cyclization would result in a more complex, polycyclic aromatic structure. The feasibility and outcome of such a reaction would depend on the specific reaction conditions, including the strength of the acid catalyst and the temperature.

Rigorous Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are indispensable tools for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

High-resolution NMR spectroscopy is a powerful technique for probing the structure and conformational preferences of molecules in solution. For 3-(1-Naphthyl)-5-oxoproline, both ¹H and ¹³C NMR would provide crucial information.

In a hypothetical ¹H NMR spectrum, the chemical shifts of the protons on the pyrrolidone ring and the naphthyl group would confirm the presence of these moieties. The coupling constants between adjacent protons, particularly on the stereocenter at the 3-position of the oxoproline ring, would be critical in determining the relative stereochemistry and the preferred conformation of the five-membered ring. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to establish through-space proximity between protons, offering insights into the spatial arrangement of the naphthyl group relative to the oxoproline core. The presence of cis/trans isomerism of the amide bond, a common feature in proline derivatives, could also be investigated by observing distinct sets of NMR signals.

Hypothetical ¹H NMR Data for this compound: This table is illustrative and not based on experimental data.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H on C3 | 3.5 - 3.8 | Multiplet | J-coupling with adjacent protons |

| CH₂ protons | 2.2 - 2.8 | Multiplets | Geminal and vicinal coupling |

| Naphthyl protons | 7.4 - 8.2 | Multiplets | Aromatic coupling patterns |

Hypothetical ¹³C NMR Data for this compound: This table is illustrative and not based on experimental data.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 175 - 180 |

| C=O (acid) | 170 - 175 |

| C3 | 40 - 45 |

| CH₂ carbons | 25 - 35 |

| Naphthyl carbons | 120 - 135 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the various functional groups.

A strong, broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The carbonyl (C=O) stretching vibrations would appear as strong, sharp peaks. The amide carbonyl would typically absorb in the range of 1650-1690 cm⁻¹, while the carboxylic acid carbonyl would be found around 1700-1725 cm⁻¹. The N-H stretching of the amide would likely be observed around 3200-3400 cm⁻¹. Finally, the characteristic C-H and C=C stretching and bending vibrations of the naphthyl aromatic ring would be visible in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Expected IR Absorption Bands for this compound: This table is illustrative and not based on experimental data.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| N-H (Amide) | 3200-3400 | Medium |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Amide) | 1650-1690 | Strong |

Computational Approaches to Conformational Landscape Exploration

In the absence of experimental data, computational chemistry provides powerful tools to predict the structure, stability, and dynamics of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. A DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-31G*), would be employed to perform a full geometry optimization of this compound. This would yield the lowest energy (most stable) conformation of the molecule in the gas phase. By calculating the energies of various possible conformers (e.g., different puckering of the pyrrolidone ring, rotation of the naphthyl group), a potential energy surface can be mapped out to identify the global minimum and other low-energy conformers. These calculations would provide bond lengths, bond angles, and dihedral angles for the optimized structures.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations can be used to explore the conformational space of a molecule over time, providing insights into its flexibility and dynamic behavior in a simulated environment (e.g., in a solvent like water). An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule. This would generate a trajectory of atomic positions and velocities, allowing for the observation of conformational transitions and the identification of the most populated conformational states. This technique would be particularly useful for understanding the flexibility of the naphthyl group's attachment to the oxoproline ring and the puckering dynamics of the five-membered ring.

Quantum Chemical Studies of Electronic Structure and Stability

Further quantum chemical calculations could be performed to investigate the electronic properties of this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide information about the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Molecular electrostatic potential (MEP) maps could also be generated to visualize the charge distribution and identify regions of the molecule that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations of Ligand-Target Interactions

No published studies were identified that performed molecular docking of 3-(1-Naphthyl)-5-oxoproline with any biological target.

There is no available information or data regarding the binding mode or interaction profile of this compound within a protein active site.

No research could be found that reports the use of scoring functions or methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and other pharmacological properties.

A typical QSAR study involves the following steps:

Data Set Selection: A series of molecules with known biological activities (e.g., inhibitory concentrations like IC50) is compiled.

Descriptor Calculation: Various physicochemical, electronic, and structural properties, known as molecular descriptors, are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to create a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of its derivatives with modifications at various positions on the naphthyl or oxoproline rings. The resulting data would then be used to build a model to guide the design of new analogs with potentially improved activity. However, no such studies have been published for this specific compound.

Advanced In Silico Methodologies in Drug Discovery Pipelines

In silico methodologies are a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their pharmacological profiles. These advanced computational tools are integrated throughout the drug discovery pipeline, from target identification to lead optimization.

Key in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering a deeper understanding of the binding stability and conformational changes.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process.

In the context of this compound, these methodologies could be applied to identify its potential biological targets, elucidate its mechanism of action at a molecular level, and predict its drug-like properties. As of this writing, there is no available research demonstrating the application of these advanced in silico techniques specifically to this compound.

Development and Optimization of Analytical Methods

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the most vital analytical tool for the analysis of pharmaceutical compounds, including active ingredients and their impurities mdpi.com. Its versatility allows for the development of methods for separation, quantification, and purity assessment.

Reversed-Phase HPLC for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the quantitative analysis of "3-(1-Naphthyl)-5-oxoproline". This method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase mdpi.com. The separation of the compound and its potential impurities is typically achieved on octadecyl (C18) or octyl (C8) bonded silica columns researchgate.netsigmaaldrich.comchromatographyonline.com.

The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol mdpi.comresearchgate.net. The pH of the aqueous phase is a critical parameter, often adjusted with acids like orthophosphoric acid or trifluoroacetic acid to ensure the analyte is in a single ionic form, thereby achieving sharp and symmetrical peaks researchgate.netchromatographyonline.commdpi.com. Isocratic elution, where the mobile phase composition remains constant, is often employed for routine quantification, while gradient elution, with a changing mobile phase composition, is used for separating complex mixtures of impurities science.govjofamericanscience.org. Detection is commonly performed using a UV detector at a wavelength where the naphthyl chromophore exhibits maximum absorbance, such as 222 nm or 254 nm researchgate.netjofamericanscience.org.

Table 1: Typical Parameters for Reversed-Phase HPLC Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (40:60 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) mdpi.com |

| Detection | UV at 222 nm researchgate.net |

| Injection Volume | 10-20 µL |

Chiral HPLC for Enantiomeric Purity Assessment

Since "this compound" possesses a chiral center, distinguishing between its enantiomers is critical, as different stereoisomers can have varied pharmacological and toxicological profiles derpharmachemica.com. Chiral HPLC methods are specifically designed for this purpose, employing a chiral stationary phase (CSP) to achieve enantioseparation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantiomeric separation of a broad range of compounds derpharmachemica.comnih.gov. For instance, columns like Chiralcel or Chiralpak have proven effective in resolving enantiomers researchgate.netnih.gov. The mobile phase in chiral chromatography can be either normal-phase (e.g., mixtures of n-hexane and ethanol) or reversed-phase (e.g., mixtures of acetonitrile and water/buffer) researchgate.netnih.gov. The choice of mobile phase and additives, such as diethylamine, is optimized to maximize the resolution between the enantiomeric peaks researchgate.netderpharmachemica.com. The development of these methods allows for the accurate quantification of the undesired enantiomer, ensuring the enantiomeric purity of the target compound derpharmachemica.com.

Table 2: Example Conditions for Chiral HPLC Separation

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Chiralcel OD-3 or Chiralpak ID-3 (250 mm x 4.6 mm, 3-5 µm) researchgate.netnih.gov |

| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid:diethylamine (70:30:0.05:0.1, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 15-25 °C researchgate.netrjptonline.org |

| Detection | UV at 230 nm or 284 nm derpharmachemica.comrjptonline.org |

Method Validation Parameters for Research Applications

For research applications, any developed HPLC method must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH) jofamericanscience.orgrjptonline.org. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) nih.govmdpi.com.

Specificity demonstrates that the method can accurately measure the analyte without interference from impurities, degradation products, or matrix components nih.gov.

Linearity is assessed over a range of concentrations to confirm that the method's response is directly proportional to the analyte concentration, typically indicated by a correlation coefficient (R²) greater than 0.999 researchgate.netmdpi.com.

Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample and the percentage recovered is calculated. Acceptance criteria for recovery are often between 98% and 102% researchgate.netmdpi.com.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (%RSD), which should typically be less than 2.0% nih.gov.

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively researchgate.netnih.gov.

Table 3: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve | ≥ 0.999 researchgate.net |

| Accuracy (% Recovery) | Percentage of true value recovered | 98.0% - 102.0% researchgate.net |

| Precision (% RSD) | Repeatability and Intermediate Precision | ≤ 2.0% nih.gov |

| LOD | Lowest concentration that can be detected | Signal-to-Noise Ratio ≥ 3:1 researchgate.net |

| LOQ | Lowest concentration that can be quantified | Signal-to-Noise Ratio ≥ 10:1 researchgate.net |

| Specificity | Ability to assess analyte in the presence of other components | No interference at the retention time of the analyte |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. For qualitative analysis, the mass spectrometer provides information on the molecular weight and fragmentation pattern of the analyte, which serves as a molecular fingerprint for structural confirmation libretexts.org. For quantitative analysis, the area of the chromatographic peak is proportional to the amount of the compound present libretexts.org.

Due to the low volatility of amino acid derivatives like "this compound," direct analysis by GC is often not feasible. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound up.ac.za. Silylation is a common derivatization technique used for this purpose up.ac.za. After derivatization, the sample is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. GC-MS is particularly useful for identifying unknown impurities or degradation products.

Table 4: General Workflow for GC-MS Analysis

| Step | Description |

|---|---|

| 1. Sample Preparation | Extraction from the matrix, followed by derivatization (e.g., silylation) to increase volatility. |

| 2. GC Separation | The derivatized sample is injected into the GC and separated on a capillary column (e.g., DB-ms, HP-ms) hpst.cz. |

| 3. Ionization | Effluent from the GC column enters the MS ion source (e.g., Electron Ionization). |

| 4. Mass Analysis | Ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole). |

| 5. Detection | Ions are detected, and a mass spectrum is generated for qualitative identification and quantification. |

Complementary Analytical Techniques for Impurity Profiling and Stability Studies

While HPLC and GC-MS are primary analytical tools, a comprehensive understanding of a compound's impurity profile and stability requires complementary techniques. Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance researchgate.netrroij.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for this purpose. These techniques offer high sensitivity and specificity, enabling the detection and structural elucidation of impurities present at very low levels nih.govbiomedres.usresearchgate.net. LC-MS/MS is particularly effective for characterizing degradation products formed during stability studies, which assess how the quality of a substance varies over time under the influence of environmental factors like temperature and humidity nih.govijpsr.com.

Other sophisticated techniques can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated impurities biomedres.us. Capillary electrophoresis is another separation technique that can be used for impurity profiling, especially for charged molecules and compounds with stereochemical centers biomedres.us. The use of these varied and often hyphenated techniques provides a complete picture of the compound's purity and degradation pathways biomedres.usnih.gov.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Diethylamine |

| Ethanol |

| Methanol |

| n-hexane |

| Orthophosphoric acid |

Explorations in Biological and Medicinal Chemistry Research

Lead Identification and Optimization Strategies for Pyrrolidinone-Based Compounds

The discovery of novel therapeutic agents often begins with the identification of a "lead" compound—a molecule that exhibits a desired biological activity. For pyrrolidinone-based structures like 3-(1-Naphthyl)-5-oxoproline, modern drug discovery employs several sophisticated strategies to identify and refine these leads into potent and selective drug candidates. The pyrrolidine (B122466) nucleus is a highly favored scaffold in pharmaceutical science due to its ability to explore pharmacophore space efficiently, its contribution to the stereochemistry of a molecule, and its increased three-dimensional coverage arising from the non-planarity of the ring.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead generation that begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. This approach is founded on the principle that more complex lead compounds can be developed by growing, linking, or combining these smaller fragments. The pyrrolidinone scaffold is of particular interest in FBDD because, when appropriately substituted, it provides excellent coverage of functional vector space, which is essential for fragment optimization.

The process typically involves:

Fragment Library Screening: A library of low molecular weight fragments is screened using biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography to identify hits that bind to the target protein.

Hit-to-Lead Evolution: Once a fragment, such as a simple pyrrolidinone core, is identified, medicinal chemists use structural information from its binding mode to guide its elaboration into a more potent lead molecule. This might involve adding functional groups that can form additional interactions with the target, thereby increasing binding affinity. The three-dimensional character of pyrrolidine fragments is particularly advantageous for providing synthetic access to 3D functionalization, which is desirable for hit-to-lead evolution.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its biological activity. mdpi.com This is particularly useful for improving physicochemical and pharmacokinetic properties or for generating novel intellectual property. mdpi.com For a compound like this compound, scaffold hopping could involve replacing the pyrrolidinone core with another heterocyclic system that maintains the crucial spatial arrangement of its key binding features. nih.gov

Structure-based design relies on the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR. By visualizing how a ligand like a pyrrolidinone derivative binds to its target, chemists can rationally design modifications to improve the fit and interaction strength. For example, if the naphthyl group of this compound is found to sit in a deep hydrophobic pocket of a target enzyme, structure-based design might guide the synthesis of analogues with different aromatic groups to optimize this hydrophobic interaction. This approach can also be used to address metabolic liabilities; for instance, replacing a metabolically susceptible aromatic ring with a more robust heterocycle can enhance a compound's stability. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, SAR studies help to define these key features. Typically, this involves identifying:

Hydrophobic Regions: The 1-naphthyl group is a large, hydrophobic moiety. Its size, shape, and position are likely critical for activity, presumably by interacting with a corresponding hydrophobic pocket in the target protein.

Hydrogen Bond Acceptors/Donors: The carbonyl (oxo) group in the 5-position of the proline ring is a key hydrogen bond acceptor. The nitrogen atom in the ring could also participate in interactions, depending on its substitution.

Stereochemical Requirements: The chiral center at the 3-position of the pyrrolidinone ring means the compound exists as enantiomers. Biological systems are often highly sensitive to stereochemistry, and it is common for one enantiomer to be significantly more active than the other. SAR studies on 3-aryl pyrrolidine derivatives have shown that the stereochemical configuration of the ring is often a critical determinant of biological activity. nih.gov

By synthesizing and testing a series of analogues, researchers can build a comprehensive pharmacophore model that guides the design of more potent compounds. nih.gov

Once a basic pharmacophore is established, medicinal chemists fine-tune the molecule by modulating its substituents to enhance desired properties. For this compound analogues, this could involve:

Modifying the Naphthyl Group: Introducing substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at various positions on the naphthyl rings can alter electronic properties and create new interaction points with the target, potentially increasing affinity and selectivity.

Altering the Pyrrolidinone Core: Substitutions at other positions on the pyrrolidinone ring can influence the molecule's conformation and properties. For example, adding a methyl group at the 2-position of a related pyrrolidine series was found to increase binding affinity for the androgen receptor. nih.gov

Varying the Linker and Spacing: The direct attachment of the naphthyl group to the 3-position is a key feature. SAR studies would explore whether introducing a linker or changing this position affects activity.

The table below illustrates a hypothetical SAR for analogues of this compound, demonstrating how systematic modifications could influence biological activity.

| Compound | R1 (Naphthyl Substitution) | R2 (Pyrrolidinone Substitution) | Relative Activity |

|---|---|---|---|

| 1 (Parent) | -H | -H | 1.0 |

| 2 | 4-Fluoro | -H | 2.5 |

| 3 | 6-Methoxy | -H | 1.8 |

| 4 | -H | 2-Methyl | 0.5 |

| 5 | 4-Fluoro | 2-Methyl | 1.2 |

Mechanistic Studies of Biological Target Interactions

Understanding how a compound exerts its biological effect at a molecular level is crucial for its development as a therapeutic agent or research tool. Mechanistic studies for this compound would aim to identify its specific biological target(s) and characterize the nature of their interaction.

While the specific target of this compound is not widely documented, research on a closely related class of molecules—aryl pyrrolidinone anilides—provides a compelling example of a potential mechanism. Recent studies have identified that these compounds act as potent herbicides by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govdigitellinc.com DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for creating the building blocks of DNA and RNA. researchgate.net

The mechanism of inhibition was found to be competitive with the enzyme's natural substrate, ubiquinone. nih.gov X-ray crystallography revealed that these aryl pyrrolidinone compounds bind within the ubiquinone binding pocket of the DHODH enzyme. nih.gov This binding event blocks the enzyme's function, leading to a depletion of pyrimidines and ultimately causing cessation of growth in susceptible plants. researchgate.netacs.org This discovery highlights a novel mode of action for aryl pyrrolidinone-based compounds and suggests that enzymes with similar binding pockets could be potential targets for analogues like this compound in other biological systems.

The table below summarizes the inhibitory activity of several aryl pyrrolidinone anilide analogues against DHODH from different plant species, illustrating the potency of this chemical class.

| Compound | Aryl Group | Anilide Group | IC50 (nM) vs. A. thaliana DHODH |

|---|---|---|---|

| Tetflupyrolimet | 3,4-difluoro-phenyl | Pentafluorosulfanyl-anilide | 14 |

| Analogue II | 3,4-dichloro-phenyl | Trifluoromethyl-anilide | 25 |

| Analogue III | 3-chloro-4-fluoro-phenyl | Trifluoromethyl-anilide | 30 |

| Analogue IV | 3-chloro-phenyl | Pentafluorosulfanyl-anilide | 18 |

Data adapted from related research on aryl pyrrolidinone anilides. nih.gov

These mechanistic insights are invaluable, as they not only explain the biological activity of the compounds but also provide a rational basis for designing next-generation molecules with improved efficacy and safety profiles.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Specific studies detailing the enzyme inhibition kinetics and mechanism of action for this compound are not available in the current body of scientific literature. However, the foundational molecule, 5-oxoproline, is a key intermediate in the γ-glutamyl cycle, which is crucial for glutathione (B108866) synthesis and amino acid transport. nih.govnih.gov The enzymes within this cycle, such as 5-oxoprolinase, are essential for its metabolism. nih.gov An accumulation of 5-oxoproline, often due to deficiencies in enzymes like glutathione synthetase, leads to a condition known as 5-oxoprolinuria. nih.gov This condition disrupts the normal feedback inhibition of the γ-glutamyl cycle, causing an overproduction of γ-glutamylcysteine and its subsequent conversion to 5-oxoproline. nih.gov

Derivatives of the pyrrolidinone class have been investigated for a range of biological activities, though specific kinetic data for this compound is absent. mdpi.com Research into similar structures would be necessary to hypothesize any potential enzyme inhibitory effects.

Receptor Binding Profiling and Selectivity Investigations

There is no available data on the receptor binding profile or selectivity of this compound. To determine its potential pharmacological effects, comprehensive screening against a panel of known biological receptors would be required. Such investigations are fundamental in drug discovery to identify potential targets and understand the selectivity of a compound, which helps in predicting its efficacy and potential off-target effects.

Identification of Novel Biological Targets for Pyrrolidinone Derivatives

While no biological targets have been specifically identified for this compound, the broader class of pyrrolidinone derivatives is known to interact with various biological targets. These derivatives are recognized as versatile scaffolds in medicinal chemistry and have been explored for their potential as anticancer and antimicrobial agents. mdpi.com For instance, some naphthoquinone derivatives, which share the naphthyl moiety, have been investigated as potential anticancer candidates targeting enzymes like COX-2. nih.gov Further research would be needed to determine if the this compound structure confers any novel target interactions.

In Vitro Cellular and Biochemical Evaluation of Biological Effects

Assessment of Cellular Pathway Modulation

Specific assessments of how this compound modulates cellular pathways have not been reported. The parent compound, 5-oxoproline, is intrinsically linked to the glutathione metabolism pathway. researchgate.net An accumulation of 5-oxoproline can significantly perturb this pathway, leading to metabolic acidosis. nih.govde-intensivist.nl This is particularly observed in cases of chronic acetaminophen (B1664979) use, which can deplete glutathione stores and disrupt the γ-glutamyl cycle. nih.govtoxicologia.org.ar Any investigation into this compound would likely begin by examining its effects on this fundamental metabolic pathway.

Analysis of Metabolic Pathway Perturbations

The primary metabolic pathway perturbation associated with the core structure of 5-oxoproline is the disruption of the γ-glutamyl cycle, leading to high anion gap metabolic acidosis. nih.govnih.gov This condition, known as 5-oxoprolinuria or pyroglutamic acidosis, can be caused by inherited enzyme deficiencies or acquired through factors like chronic use of certain drugs, malnutrition, and renal insufficiency. nih.govde-intensivist.nl The accumulation of 5-oxoproline in bodily fluids is a key indicator of this metabolic disturbance. toxicologia.org.ar How the addition of a 1-naphthyl group at the 3-position of 5-oxoproline would alter its metabolic fate or its impact on metabolic pathways is currently unknown and would require dedicated metabolomic studies. researchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 3-(1-Naphthyl)-5-oxoproline, and how are intermediates characterized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, potassium-catalyzed alkylation of naphthalene derivatives with proline precursors is a common method . Key steps include:

- Catalyst optimization : Use of potassium to promote cyclization and stabilize intermediates.

- Reaction conditions : Temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF) to enhance yield .

- Characterization : IR spectroscopy for carbonyl group identification (e.g., 5-oxo peak at ~1700 cm⁻¹) and H/C NMR to confirm stereochemistry and naphthyl group integration .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR/IR) during structural elucidation?

Answer:

Discrepancies in spectral data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Multi-technique validation : Cross-reference NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .

- 2D NMR : Use COSY or HSQC to resolve overlapping signals, particularly for naphthyl protons and proline backbone protons .

- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to validate assignments .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

While specific hazard data are limited, general precautions for aromatic proline derivatives apply:

- PPE : Use N95/P1 respirators, nitrile gloves, and safety goggles to avoid inhalation or skin contact .

- Storage : Keep in sealed containers at 2–8°C to prevent degradation .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .

Advanced: How can synthesis be optimized to improve yield and purity of this compound?

Answer:

Optimization strategies include:

- Catalyst screening : Test alternatives to potassium (e.g., Pd-based catalysts) for milder conditions .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify ideal parameters .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Basic: What databases and search strategies are recommended for literature reviews on this compound?

Answer:

Use structured queries in authoritative databases:

- PubMed/TOXCENTER : Combine CAS numbers (e.g., 78306-92-0) with MeSH terms like "Polycyclic Aromatic Hydrocarbons/pharmacology" .

- NIST Chemistry WebBook : Search via IUPAC name or InChIKey for thermodynamic and spectral data .

- Reaxys/SciFinder : Filter by reaction type (e.g., "cyclization") and publication date (post-2000) for recent methodologies .

Advanced: How can molecular modeling aid in understanding the bioactivity of this compound derivatives?

Answer:

- Docking studies : Use software like MOE to model interactions with target receptors (e.g., endothelin receptors) based on crystal structures .

- QSAR analysis : Correlate substituent effects (e.g., naphthyl vs. fluorophenyl groups) with binding affinity using regression models .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .

Basic: What analytical techniques are essential for confirming the stability of this compound under varying conditions?

Answer:

- HPLC : Monitor degradation products using C18 columns and UV detection (λ = 254 nm) .

- TGA/DSC : Measure thermal stability and phase transitions (e.g., melting points) .

- Accelerated stability testing : Expose samples to elevated humidity/temperature and analyze via NMR for structural integrity .

Advanced: How should researchers address discrepancies in pharmacological data across studies?

Answer:

- Meta-analysis : Pool data from multiple sources (e.g., NIH RePORTER, clinical trials) to identify trends .

- Assay standardization : Replicate experiments using identical cell lines (e.g., CHO-K1) and controls (e.g., BQ-123 for receptor studies) .

- Dose-response validation : Test compound activity across a wider concentration range to rule out assay-specific artifacts .

Basic: How to ensure reproducibility in synthesizing and testing this compound across labs?

Answer:

- Detailed documentation : Specify equipment (e.g., Perkin-Elmer IR spectrometers) and reagent batches .

- Protocol harmonization : Use IUPAC guidelines for reaction reporting and data presentation .

- Inter-lab validation : Share samples for cross-testing via round-robin studies .

Advanced: What strategies can elucidate the metabolic pathways of this compound in biological systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.